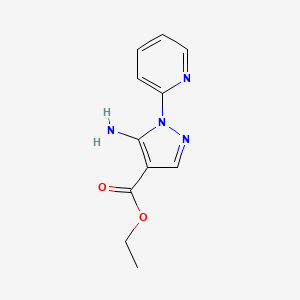

ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Description

Molecular Geometry and Bonding Analysis

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (C₁₁H₁₂N₄O₂) features a pyrazole ring substituted at positions 1, 4, and 5 with pyridin-2-yl, ethoxycarbonyl, and amino groups, respectively. The pyrazole ring adopts a planar conformation, with bond lengths and angles consistent with aromatic delocalization. Key bond lengths include C–N (1.33–1.37 Å) in the pyrazole ring and C–O (1.21–1.34 Å) in the carboxylate group. The pyridin-2-yl substituent forms a dihedral angle of 3.6–6.8° with the pyrazole ring, indicating near-coplanarity. The amino group (NH₂) lies in the pyrazole plane, stabilized by resonance with the adjacent carbonyl group.

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| Pyrazole C–N | 1.35 ± 0.02 |

| Pyridine C–N | 1.34 ± 0.01 |

| C–O (carboxylate) | 1.23 ± 0.01 |

| N–C–N (pyrazole) | 107.2 ± 0.3 |

| Dihedral angle* | 3.6–6.8 |

*Between pyrazole and pyridine rings.

Crystallographic Studies and Unit Cell Parameters

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group Cc, No. 9) with unit cell parameters:

The asymmetric unit contains three independent molecules, each exhibiting minor conformational variations in substituent orientations. Packing analysis shows alternating layers stabilized by π-π stacking (centroid distances: 3.68–3.91 Å) and van der Waals interactions.

Table 2: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Space group | Cc |

| Temperature (K) | 173 |

| R-factor (F) | 0.0415 |

| wR-factor (F²) | 0.0965 |

| Density (g/cm³) | 1.364 |

Tautomeric Forms and Protonation State Dynamics

The compound exhibits annular tautomerism, with the amino group influencing proton distribution across the pyrazole ring. Theoretical studies suggest the 5-amino-1H-pyrazole tautomer is dominant due to intramolecular N–H⋯O hydrogen bonding between the amino and carboxylate groups. Substituent effects stabilize this form, as electron-donating groups (e.g., NH₂) favor proton retention at N1. Solid-state NMR and X-ray data confirm a single tautomer in the crystalline phase, with no evidence of dynamic interconversion.

Key Stabilizing Interactions:

- Intramolecular N–H⋯O : 2.07 Å (N–H⋯O=C)

- Resonance delocalization : Amino group conjugation with the pyrazole ring.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal lattice is stabilized by a three-dimensional network of hydrogen bonds and π-π interactions. Primary interactions include:

- N–H⋯N : Between amino groups and pyridine/pyrazole nitrogens (2.76–2.92 Å).

- C–H⋯O : Involving ethoxy CH₂ and carboxylate oxygen (3.23–3.39 Å).

- N–H⋯O : Linking amino groups to carboxylate oxygens (2.91–3.01 Å).

Table 3: Hydrogen Bond Geometry

| Donor–Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|

| N–H⋯N (pyridine) | 0.88 | 2.07 | 2.915 | 160 |

| N–H⋯O (carboxylate) | 0.88 | 2.16 | 2.907 | 149 |

| C–H⋯O (ethoxy) | 0.95 | 2.41 | 3.225 | 145 |

Propriétés

IUPAC Name |

ethyl 5-amino-1-pyridin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTKQJLYDVZTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353466 | |

| Record name | ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69722-29-8 | |

| Record name | ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-aminopyridine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Oxidation: Nitro derivatives.

Reduction: Piperidine derivatives.

Substitution: Carboxylic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to interfere with cancer cell proliferation pathways, suggesting its use as a lead compound in drug discovery efforts targeting malignancies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Neuroprotective Effects

Another area of application is in neuroprotection. Research has suggested that this compound may protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Agrochemicals

Pesticide Development

this compound has been explored for its potential as an agrochemical. Its structure allows it to interact with biological systems in ways that can disrupt pest growth or reproduction. Preliminary studies have indicated efficacy against certain insect pests, suggesting it could be developed into a novel pesticide or herbicide .

Material Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanomaterials

Recent advancements have also seen the use of this compound in the fabrication of nanomaterials. Its ability to act as a stabilizing agent during nanoparticle synthesis can lead to improved dispersion and functionality of nanomaterials for electronic and photonic applications .

Data Tables

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Studies

Case Study: Anticancer Research

In a recent study published in Nature Reviews Cancer, researchers synthesized a series of derivatives based on this compound and evaluated their activity against breast cancer cells. The results indicated that certain modifications significantly enhanced potency compared to the parent compound, paving the way for optimized drug candidates .

Case Study: Agricultural Application

A field trial conducted by agricultural scientists evaluated the effectiveness of this compound as a pesticide against aphid populations on crops. The trial demonstrated a marked reduction in pest numbers, supporting its potential use as an environmentally friendly alternative to conventional pesticides .

Mécanisme D'action

The mechanism of action of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : Fluorine in the 4-fluorophenyl analog increases polarity and may improve bioavailability .

- Ester Groups : Methyl esters (e.g., pyrimidinyl derivative) may hydrolyze faster than ethyl esters, affecting metabolic stability .

Crystallographic and Stability Considerations

- The non-coplanarity of the pyridine and pyrazole rings in the target compound may reduce crystallinity compared to planar analogs, impacting solubility .

- Validation tools like SHELXL and PLATON are critical for confirming structural integrity in this class of compounds .

Activité Biologique

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 69722-29-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group, a pyridinyl group, and an ethyl ester group. Its molecular formula is , and it possesses unique structural characteristics that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular responses, potentially affecting cancer cell proliferation.

- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound exhibited significant growth inhibition in MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antitumor Activity : A study reported the synthesis of derivatives based on pyrazole scaffolds, including ethyl 5-amino derivatives, which showed promising antitumor activity against various cell lines . The derivatives were evaluated for their ability to induce apoptosis and inhibit cell growth.

- Kinase Inhibition : A detailed investigation into the compound's kinase inhibition revealed it could effectively inhibit Aurora-A kinase with an IC50 value of 0.067 µM, highlighting its potential as an anticancer agent targeting specific kinases involved in tumor growth .

- Structure Activity Relationship (SAR) : The unique positioning of substituents on the pyrazole ring influences the biological activity significantly. Comparative studies with similar compounds have shown that slight modifications can lead to substantial changes in potency against different biological targets .

Q & A

Q. What are the standard synthetic routes for ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with pyridin-2-yl hydrazines. A common method involves refluxing ethyl 3-(dimethylamino)acrylate with substituted hydrazines in ethanol, followed by purification via recrystallization (MeOH/water) . Optimization includes adjusting reaction time (6–12 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 hydrazine:acrylate). Yield improvements (up to 94%) are achieved by slow cooling during crystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Essential techniques:

- ¹H NMR : Look for the pyrazole C–H proton (δ 7.6–8.1 ppm, singlet), pyridin-2-yl aromatic protons (δ 7.5–8.5 ppm, doublets), and ethyl ester signals (δ 4.2–4.3 ppm for –OCH₂–, δ 1.2–1.3 ppm for –CH₃) .

- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (–NH₂ bend at ~1600 cm⁻¹) .

- Mass Spectrometry : APCI-MS typically shows [M+H]⁺ peaks at m/z 267–316, depending on substituents .

Q. How does the pyridin-2-yl substituent influence the compound’s reactivity in medicinal chemistry applications?

The pyridin-2-yl group enhances hydrogen-bonding interactions with biological targets (e.g., kinases, enzymes) due to its nitrogen lone pairs. It also increases solubility in polar solvents (e.g., DMSO, ethanol) compared to phenyl analogs, facilitating in vitro assays . Substituent effects on bioactivity can be modeled via Hammett σ constants or DFT calculations .

Advanced Research Questions

Q. What crystallographic challenges arise during X-ray analysis of this compound, and how are they resolved?

Challenges include:

- Disorder in the pyridin-2-yl group : Mitigated by refining occupancy factors or using twin refinement in SHELXL .

- Weak diffraction due to small crystal size : Optimize crystal growth via vapor diffusion (e.g., hexane/EtOAc) and collect data at low temperature (150 K) to reduce thermal motion . Key metrics: R-factor < 0.05, data-to-parameter ratio > 15, and resolution ≤ 0.8 Å .

Q. How do conflicting data on biological activity (e.g., IC₅₀ variability) arise in studies of analogs, and what statistical methods validate reproducibility?

Variability stems from:

- Substituent positional isomerism (e.g., 4-fluoro vs. 6-chloro pyridazine derivatives altering binding affinity) .

- Assay conditions (e.g., ATP concentration in kinase inhibition). Solutions:

- Use multivariate ANOVA to isolate substituent effects.

- Validate via dose-response curves (≥3 replicates) and compare with positive controls (e.g., staurosporine for kinase assays) .

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or PreADMET to estimate logP (≈2.1), aqueous solubility (≈0.1 mg/mL), and CYP450 inhibition .

- Docking Studies : AutoDock Vina or Glide for binding mode analysis with targets (e.g., COX-2, EGFR). Optimize force fields (AMBER/OPLS) to account for pyrazole ring flexibility .

Methodological Guidance

Q. What protocols ensure purity (>98%) for in vivo studies?

- Chromatography : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate).

- Recrystallization : Dissolve in hot ethanol, filter through activated charcoal, and cool to −20°C for 12 hours .

- Purity Validation : LC-MS (single peak at λ = 254 nm) and ¹H NMR integration (no extraneous peaks) .

Q. How are reaction intermediates monitored to avoid byproducts like regioisomeric pyrazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.